N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

Description

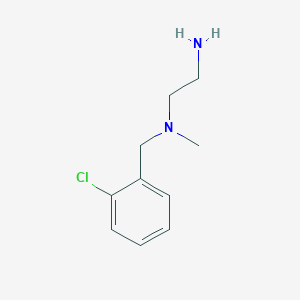

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXQRAWIAAAYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 2 Chlorobenzyl N1 Methylethane 1,2 Diamine and Analogues

Established Synthetic Routes to Substituted Ethane-1,2-diamines

The synthesis of substituted ethane-1,2-diamines, including N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, relies on several robust and well-established chemical transformations. These methods provide the foundational framework for constructing the core diamine structure.

Reductive Amination Approaches for Diamine Scaffold Construction

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, representing a direct pathway to substituted amines. masterorganicchemistry.comwikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com For the synthesis of a molecule like N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, this could involve the reaction between 2-chlorobenzaldehyde (B119727) and N-methylethane-1,2-diamine.

The process is favored in green chemistry due to its potential for one-pot execution, which minimizes waste by avoiding the need to isolate intermediates. wikipedia.org The choice of reducing agent is critical for the success of the reaction, especially for achieving selectivity. Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Sodium borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting aldehyde or ketone. masterorganicchemistry.com |

Multicomponent Reaction Strategies for Vicinal Diamine Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers high atom economy and efficiency, making it attractive for constructing complex molecules like vicinal diamines.

Several MCR strategies have been developed for vicinal diamine synthesis. For example, a rhodium-catalyzed three-component reaction involving diazo compounds, diarylmethanimines, and ketimines provides an efficient route to vicinal diamine derivatives with high yields and excellent diastereoselectivity. rsc.org Another approach is the three-component phenolic Mannich reaction, which can be used to synthesize chiral o-1,2-diaminoalkyl phenols. acs.org Additionally, a regioselective three-component vicinal diamination of styrenes with acetonitrile (B52724) and azodicarboxylates has been reported, proceeding via a Ritter-type reaction. researchgate.net

Table 2: Examples of Multicomponent Reactions for Diamine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Rh-catalyzed Diamination | Diazo compounds, diarylmethanimines, ketimines | Rhodium catalyst | High yields (75–>95%) and high diastereoselectivity. rsc.org |

| Phenolic Mannich Reaction | Electron-rich phenol, amine, chiral α-N,N-dibenzylamino aldehyde | Temperature control (-20 °C to 60 °C) | Temperature-dependent stereodivergency (anti or syn). acs.org |

Palladium-Catalyzed Coupling Reactions in Diamine Assembly

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen bonds. researchgate.netuwindsor.ca This reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates), providing a versatile method for synthesizing aryl amines. youtube.com In the context of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, this strategy could be envisioned in several ways, such as coupling 2-chlorobenzyl halide with a suitably protected N-methylethane-1,2-diamine.

The catalytic system for a Buchwald-Hartwig reaction typically consists of a palladium precursor, a supporting ligand (often a bulky, electron-rich phosphine), and a base. uwindsor.ca The choice of these components is crucial for the reaction's efficiency and scope. The versatility of this method has led to its widespread application in both academic research and industrial-scale synthesis of complex amine-containing molecules. researchgate.netresearchgate.net

Stereoselective Synthesis of Chiral N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine and Diastereomers

The synthesis of specific stereoisomers of chiral diamines is of paramount importance, as biological activity is often confined to a single enantiomer or diastereomer. rsc.org Chiral 1,2-diamines are not only found in bioactive compounds but are also widely used as chiral ligands and organocatalysts in asymmetric synthesis. rsc.org

Asymmetric Catalysis in Diamine Formation

Asymmetric catalysis offers the most elegant and efficient means to access enantioenriched 1,2-diamines. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product. Key strategies include:

Asymmetric Diamination of Alkenes: This represents one of the most direct methods, where two nitrogen functionalities are added across a C=C double bond in a stereocontrolled manner. rsc.org

Ring-Opening of Aziridines: The catalytic asymmetric ring-opening of meso-aziridines with amine nucleophiles is a very effective strategy for obtaining chiral 1,2-diamines. rsc.org

Sequential Catalysis: Complex diamines can be synthesized through sequential catalytic processes. For instance, a palladium-catalyzed asymmetric allylic amination can be followed by a rhodium-catalyzed diastereoselective oxidative cyclization to afford complex polyamine structures from simple starting materials. nih.govacs.org

Reductive Coupling: The stereoselective reductive coupling of imines with other nitrogen-containing partners, such as a chiral allenamide catalyzed by copper, can produce chiral 1,2-diamino compounds as single stereoisomers. acs.org

Table 3: Selected Asymmetric Catalytic Systems for Diamine Synthesis

| Metal Catalyst | Chiral Ligand | Reaction Type | Reference |

|---|---|---|---|

| Palladium | (S,S)-L₁ or (R,R)-L₂ (Trost ligands) | Asymmetric Allylic Amination | nih.govacs.org |

| Titanium | (R)-BINOL | Ring-opening of meso-aziridines | rsc.org |

| Magnesium | N,N'-dioxide | Ring-opening of meso-aziridines | rsc.org |

Diastereoselective Control in Substituted Ethane-1,2-diamine Synthesis

When the two carbon atoms of the ethane-1,2-diamine backbone are substituted, it creates two stereocenters, leading to the possibility of diastereomers (e.g., syn and anti). Controlling the relative stereochemistry is a significant synthetic challenge.

Diastereoselectivity can be achieved through various strategies:

Catalyst-Controlled Reactions: The choice of catalyst and ligands can directly influence the stereochemical outcome. A Rh-catalyzed three-component reaction of diazo compounds with imines has been shown to produce vicinal diamines with high to excellent diastereoselectivities. rsc.org

Substrate-Controlled Reactions: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer.

Condition-Dependent Selectivity: In some cases, the reaction conditions can be tuned to favor one diastereomer over another. A notable example is a three-component phenolic Mannich reaction where low temperatures (-20 °C) favor the anti adduct, while higher temperatures (60 °C) produce mainly the syn isomer. acs.org

These methods allow for the selective synthesis of a desired diastereomer, which is crucial for applications where precise three-dimensional arrangement of functional groups is required.

Development of Novel Synthetic Pathways for N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

The synthesis of unsymmetrical diamines such as N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine presents a distinct chemical challenge, primarily centered on achieving regioselectivity. Traditional methods often yield a mixture of products due to the similar reactivity of the two nitrogen atoms in the ethylenediamine (B42938) backbone. Consequently, research has focused on developing novel pathways that offer precise control over the substitution pattern, leading to higher yields and purity of the target compound.

A prominent and effective method for synthesizing analogous diamines is through reductive amination. vulcanchem.com This approach can be adapted for the target molecule by reacting 2-chlorobenzaldehyde with N-methylethane-1,2-diamine. The initial reaction forms an iminium ion intermediate at the more nucleophilic secondary amine, which is subsequently reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the final product. vulcanchem.com This method is favored for its operational simplicity and generally high yields, which can range from 85–99% for similar structures. vulcanchem.com

Another innovative approach involves a one-pot synthesis based on the Darzens reaction. vulcanchem.com In this pathway, 2-chlorobenzaldehyde is first converted into an epoxide. This epoxide is then subjected to ring-opening with N-methylethane-1,2-diamine, followed by a reduction step to furnish the desired N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine. Reported yields for comparable compounds synthesized via this route are typically between 44% and 92%. vulcanchem.com

These methodologies represent significant advancements over less selective, older alkylation techniques, providing more direct and higher-yielding routes to the specific unsymmetrical diamine structure.

Flow Chemistry Methodologies in Scalable Diamine Synthesis

For the large-scale and industrial production of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine and its analogues, flow chemistry has emerged as a superior alternative to traditional batch processing. mdpi.commdpi.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The key advantages of this approach include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. mdpi.comnih.gov

The reductive amination pathway is particularly well-suited for adaptation to a continuous flow process. mdpi.com In a typical setup, streams of 2-chlorobenzaldehyde, N-methylethane-1,2-diamine, and a reducing agent are mixed in a microreactor. The small dimensions of the reactor ensure rapid heat dissipation, preventing temperature spikes that could lead to side reactions or product degradation. researchgate.net This level of control often results in higher yields and purity compared to batch synthesis. Furthermore, continuous production allows for rapid and efficient scaling up of the synthesis without significant redevelopment of the process. mdpi.com

The implementation of flow chemistry can dramatically reduce reaction times and increase throughput. For instance, a reaction that might take several hours in a batch reactor could potentially be completed in minutes of residence time in a flow system. nih.gov This efficiency, combined with the potential for automation and integration of in-line purification steps, makes flow synthesis a highly attractive and sustainable methodology for manufacturing fine chemicals. researchgate.net

The following table provides a comparative overview of a hypothetical synthesis of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine via reductive amination in both batch and flow chemistry setups.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Vessel | Round-bottom flask (e.g., 5 L) | Packed-bed or microreactor (e.g., 10-50 mL volume) |

| Temperature Control | External heating/cooling bath; potential for hot spots | Precise, rapid heat exchange due to high surface-area-to-volume ratio |

| Typical Reaction Time | 2 - 12 hours | 5 - 30 minutes (residence time) |

| Scalability | Requires larger vessels; non-linear scaling challenges | Achieved by running the system for longer durations ("scaling out") |

| Safety | Accumulation of large quantities of reagents and intermediates | Small reaction volume at any given time minimizes risk |

| Productivity (Space-Time Yield) | Lower | Significantly Higher |

Coordination Chemistry of N1 2 Chlorobenzyl N1 Methylethane 1,2 Diamine As a Ligand

Ligand Properties and Chelation Characteristics

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is a bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms simultaneously. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry.

The primary coordination mode of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine involves the two nitrogen atoms of the ethylenediamine (B42938) backbone binding to a metal center. This creates a stable five-membered chelate ring. The geometry of this ring is typically puckered, adopting an envelope or twisted conformation to minimize steric strain. The specific conformation can be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

The substituents on the nitrogen atoms, a methyl group and a 2-chlorobenzyl group, play a crucial role in modulating the ligand's properties. The methyl group is a small, electron-donating group that can influence the basicity of the adjacent nitrogen atom. The 2-chlorobenzyl group is bulkier and introduces both steric hindrance and electronic effects. The chlorine atom on the benzyl (B1604629) ring is electron-withdrawing, which can slightly reduce the electron-donating ability of the nitrogen atom it is attached to.

The steric bulk of the 2-chlorobenzyl group can influence the geometry of the resulting metal complexes, potentially leading to distorted coordination environments around the metal center. This steric hindrance can also affect the stability of the complexes and their reactivity.

Formation and Characterization of Metal-N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine Complexes

Complexes of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is expected to form stable complexes with a range of transition metals.

Cobalt Complexes: Cobalt(II) and Cobalt(III) are known to form a wide variety of complexes with diamine ligands. researchgate.net With N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, cobalt could form octahedral complexes of the type [Co(L)3]n+ or [Co(L)2X2]n+, where L represents the diamine ligand and X is a monodentate ligand. The electronic properties of such complexes would be influenced by the ligand field strength of the diamine.

Platinum Complexes: Platinum(II) complexes with diamine ligands are of significant interest, often exhibiting square planar geometry. nih.govscholaris.ca The reaction of K2[PtCl4] with N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine would likely yield a neutral complex, [Pt(L)Cl2]. nih.gov Such complexes can be characterized by 195Pt NMR spectroscopy, with chemical shifts providing information about the coordination environment of the platinum center. nih.gov

Copper Complexes: Copper(II) readily forms complexes with ethylenediamine derivatives, typically resulting in square planar or distorted octahedral geometries. researchgate.netnih.gov A complex of the type [Cu(L)2]2+ would likely exhibit a distorted octahedral geometry due to the Jahn-Teller effect. nih.gov The coordination of the ligand to copper(II) can be confirmed by IR spectroscopy, which would show shifts in the N-H and C-N stretching frequencies upon complexation.

Interactive Data Table: Expected Properties of Transition Metal Complexes

| Metal Ion | Expected Geometry | Potential Formula | Characterization Techniques |

| Co(III) | Octahedral | [Co(L)2Cl2]Cl | UV-Vis, NMR, X-ray Crystallography |

| Pt(II) | Square Planar | [Pt(L)Cl2] | 195Pt NMR, IR, Elemental Analysis |

| Cu(II) | Distorted Octahedral | Cu(L)22 | EPR, IR, X-ray Crystallography |

The presence of a chiral center is not inherent in the N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine ligand itself when synthesized from achiral precursors. However, the puckered conformation of the five-membered chelate ring can adopt one of two enantiomeric conformations (δ or λ). In complexes with multiple chelate rings, such as an octahedral [M(L)3]n+ complex, this can lead to the formation of diastereomers (Δ and Λ isomers). nih.gov

Furthermore, if the ligand is synthesized in an enantiomerically pure form, it can be used to induce chirality at the metal center, which is particularly relevant in the design of chiral catalysts. scholaris.ca The stereochemistry of these complexes can be investigated using techniques such as circular dichroism (CD) spectroscopy and X-ray crystallography.

Applications of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine Complexes in Catalysis

While specific catalytic applications for complexes of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine are not extensively documented, diamine-metal complexes are widely used as catalysts in various organic transformations. The electronic and steric properties imparted by the 2-chlorobenzyl and methyl substituents could be leveraged to fine-tune the catalytic activity and selectivity of a metal center.

Potential areas of application include:

Asymmetric Catalysis: Chiral complexes of this ligand could potentially be used as catalysts in asymmetric reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. The bulky 2-chlorobenzyl group could play a role in creating a specific chiral environment around the metal center to control the stereochemical outcome of a reaction.

Polymerization: Cobalt and copper complexes with diamine ligands have been investigated as catalysts for polymerization reactions, such as the polymerization of methyl methacrylate. researchgate.net

Cross-Coupling Reactions: Platinum and other transition metal complexes are fundamental in cross-coupling reactions. While less common than palladium complexes, platinum complexes with tailored diamine ligands could offer unique reactivity profiles.

Further research is needed to explore the full potential of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine complexes in the field of catalysis.

Asymmetric Catalysis Utilizing Chiral Diamine Ligands

Asymmetric catalysis, the synthesis of chiral molecules using small amounts of a chiral catalyst, is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. acs.orgrsc.org Chiral diamine ligands are frequently employed in this context due to their ability to effectively transfer their chirality to a prochiral substrate during a chemical reaction. acs.orgresearchgate.net When complexed with a metal, such as iridium, rhodium, or copper, these ligands create a well-defined chiral pocket around the metal's active site.

The efficacy of a chiral diamine ligand is heavily dependent on its structural design. In N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, the substituents on the nitrogen atoms play a pivotal role. The steric bulk of the 2-chlorobenzyl group can direct the approach of a substrate to the metal center, favoring one enantiomeric pathway over the other. The electronic properties of this group, influenced by the electron-withdrawing chlorine atom, can modulate the Lewis acidity of the metal center, thereby affecting the catalyst's activity.

A prime example of the application of such ligands is in asymmetric transfer hydrogenation (ATH) of ketones and imines. nih.gov In these reactions, a metal complex, often containing iridium or ruthenium, shuttles hydrogen from a simple source (like formic acid or isopropanol) to a carbonyl or imine group, creating a new stereocenter. The diamine ligand ensures that this hydrogen transfer occurs in a highly enantioselective manner. Studies have shown that varying the N-substituents on the diamine ligand is crucial for achieving high enantioselectivities across a range of substrates. nih.gov For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed ATH, achieving excellent enantioselectivities (up to 99% ee) and high catalyst turnovers. nih.gov It is plausible that N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine would form highly effective catalysts for similar transformations.

| Ligand Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Polymeric Chiral Diamine | Iridium | Asymmetric Transfer Hydrogenation | Functionalized Ketones | Up to 99% | nih.gov |

| Sparteine Analogue (L3) | - | Asymmetric Addition | N-sulfonyl ketimine | 96:4 er | researchgate.netchemrxiv.org |

| N,N'-dibenzyl-1,2-diaminocyclohexane | Zinc | Asymmetric Hydrosilylation | Aryl-alkyl Ketones | Up to 86% | nih.gov |

| (R)-Binap | Iridium | Ring-opening of Azabenzonorbornadienes | N-Boc-azabenzonorbornadiene | - | rsc.org |

Mechanistic Studies of Catalytic Cycles Involving Diamine Ligands

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and expanding its scope. Mechanistic studies reveal the step-by-step pathway of the reaction, identifying key intermediates and the turnover-limiting step. mit.edu Diamine ligands are integral to many catalytic cycles, where they typically remain coordinated to the metal center throughout the process, influencing nearly every step. acs.org

A well-studied example is the copper-catalyzed Ullmann-type C-N cross-coupling reaction, which is used to form bonds between an aryl halide and an amine. researchgate.netnih.gov In this cycle, the diamine ligand plays several roles.

A Generalized Catalytic Cycle for Copper-Diamine Catalyzed C-N Coupling:

Catalyst Activation: A copper(I) precursor reacts with the diamine ligand, such as N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, to form an active catalyst complex, [Cu(diamine)]⁺.

Amine Coordination & Deprotonation: The amine substrate coordinates to the copper center. In the presence of a base, the amine is deprotonated to form a copper-amido intermediate. The steric and electronic properties of the diamine ligand influence the stability and reactivity of this intermediate.

Oxidative Addition: The aryl halide adds to the copper(I)-amido complex. This is a key step where the copper center is formally oxidized from Cu(I) to Cu(III). The diamine ligand must be able to stabilize this higher oxidation state.

Reductive Elimination: The C-N bond is formed as the new product is released from the coordination sphere of the metal. The copper center is reduced back to Cu(I), and the catalyst is regenerated, ready to begin another cycle. acs.org

Kinetic and spectroscopic studies on similar systems have shown that the nature of the diamine ligand can significantly affect the rate of reaction and the prevalence of catalyst deactivation pathways. mit.eduacs.org The chelate effect of the 1,2-diamine backbone provides stability, while the N-substituents dictate the stereochemical outcome and can prevent the formation of inactive catalyst species.

Role in Hydrophosphorylation Reactions

Hydrophosphorylation, the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), is a powerful, atom-economical method for synthesizing organophosphorus compounds. These products are valuable as ligands, pharmaceuticals, and flame retardants. dntb.gov.ua Catalysis of this reaction often involves transition metals capable of activating the P-H bond of a hydrophosphorylating agent, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide.

The application of chiral diamine ligands in hydrophosphorylation is not as extensively documented as their use in hydrogenations or C-C and C-N bond-forming reactions. Catalytic systems for these transformations often employ phosphine ligands or operate without specific ligands. dntb.gov.uachemrxiv.org For example, manganese(III) has been shown to catalyze the hydrophosphorylation of alkenes with dialkyl phosphites under air. dntb.gov.ua

However, the versatility of diamine ligands suggests a potential role in this area. A ligand like N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine could be used as an ancillary or co-ligand in a mixed-ligand metal complex. In such a system, the diamine could modulate the electronic properties of the metal center, making it more reactive towards P-H bond activation. Alternatively, its steric profile could influence the regioselectivity of the addition to unsymmetrical alkenes or alkynes. The development of new catalytic systems is an active area of research, and exploring the use of chiral diamines could lead to novel asymmetric hydrophosphorylation methods.

| Metal Catalyst | Ligand(s) | Reagent | Substrate | Reaction | Reference |

| Mn(OAc)₃·2H₂O | None | Dialkyl Phosphites | Alkenes | Hydrophosphorylation | dntb.gov.ua |

| Magnesium Complex | Bis(diiminate) | Diphenylphosphine | Alkynes | Hydrophosphinylation | chemrxiv.org |

| Gold(I) Complex | Phosphine | Water/Amine | Alkynes | Hydration/Hydroamination | mdpi.com |

| Palladium(II) | Phosphine | - | - | Cross-coupling | mdpi.com |

Computational Chemistry and Theoretical Investigations of N1 2 Chlorobenzyl N1 Methylethane 1,2 Diamine

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide insights into the most stable three-dimensional arrangements of the atoms and the distribution of electrons, which collectively govern the molecule's reactivity.

Conformational Analysis and Energy Minima

Theoretical studies on similar molecules like benzylamine (B48309) and substituted ethylenediamines suggest that the orientation of the bulky 2-chlorobenzyl group relative to the ethylenediamine (B42938) chain is a primary determinant of conformational stability. colostate.edu Steric hindrance between the aromatic ring and the N-methyl group, as well as potential intramolecular hydrogen bonding involving the secondary amine, can lead to several local energy minima on the potential energy surface. Computational methods are used to systematically explore these possibilities to identify the most stable conformers. mdpi.com The global minimum energy conformation represents the most probable structure of the molecule in a gaseous state or non-polar solvent. Studies on related N-benzyl derivatives show that the torsion angle between the phenyl ring and the C-N bond is often near 90 degrees to minimize steric repulsion. colostate.edu

Table 1: Hypothetical Low-Energy Conformers and Relative Energies This table presents illustrative data based on typical findings for similar molecules, as direct computational studies on the title compound are not available.

| Conformer ID | Dihedral Angle (Cα-C-N-C) | Dihedral Angle (C-C-N-Cbz) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| Conf-1 | ~60° (gauche) | ~180° (anti) | 0.00 | Extended structure, minimal steric clash. |

| Conf-2 | ~60° (gauche) | ~90° (gauche) | 0.75 | Folded structure, potential for weak intramolecular interactions. |

| Conf-3 | ~180° (anti) | ~180° (anti) | 1.20 | Fully extended, but potentially higher energy due to backbone strain. |

| Conf-4 | ~60° (gauche) | ~-90° (gauche) | 0.85 | Alternative folded structure. |

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule are dictated by the arrangement of its molecular orbitals. Quantum chemical calculations can determine the energies and shapes of these orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the diamine moiety, due to their lone pairs of electrons. Conversely, the LUMO is likely distributed across the π-system of the 2-chlorobenzyl group, influenced by the electron-withdrawing nature of the chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net These calculations also provide information on charge distribution, revealing the polar nature of the N-H and C-Cl bonds and predicting the molecule's dipole moment.

Table 2: Predicted Electronic Properties This table presents illustrative data based on typical values for related substituted benzylamines and diamines.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies overall molecular polarity. |

| Mulliken Charge on N1 | -0.45 e | Indicates partial negative charge, site for electrophilic attack. |

| Mulliken Charge on N2 | -0.52 e | Indicates partial negative charge, potential hydrogen bond acceptor. |

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand how N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine might function in a biological context, molecular docking and dynamics simulations are employed. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and assess the stability of the resulting complex. ekb.eg

Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.

For N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, several types of interactions are plausible. The secondary amine can act as a hydrogen bond donor, while both tertiary and secondary amines can act as hydrogen bond acceptors. The 2-chlorobenzyl group can participate in hydrophobic and van der Waals interactions. Furthermore, the aromatic ring can form π-π stacking or π-cation interactions with complementary residues in the binding site, and the chlorine atom may form halogen bonds, which are increasingly recognized for their role in ligand binding.

Table 3: Potential Ligand-Protein Interactions

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine (side-chain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Both Amine Nitrogens | Serine, Threonine, Tyrosine (hydroxyl H), Asparagine, Glutamine (amide H) |

| Hydrophobic/van der Waals | Benzyl (B1604629) Ring, Ethyl Chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bond | Chlorine Atom | Backbone carbonyl oxygen, Lewis basic side chains |

Prediction of Binding Affinities and Selectivity

Following docking, the strength of the ligand-protein interaction, or binding affinity, can be estimated using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These methods calculate the free energy of binding (ΔG_bind), which accounts for enthalpic contributions from molecular mechanics interactions and entropic contributions from solvation effects. A more negative ΔG_bind value indicates a stronger and more stable interaction. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions. nih.gov By running simulations of the ligand with different protein targets, it is possible to predict its binding selectivity, which is a crucial property for potential therapeutic agents.

Table 4: Illustrative Predicted Binding Affinities for a Hypothetical Kinase Target Binding affinities are highly target-dependent. This table provides hypothetical data for illustrative purposes.

| Computational Method | Predicted Binding Energy (ΔG_bind, kcal/mol) | Key Contributing Interactions |

|---|---|---|

| Docking Score (Glide) | -8.5 | Initial estimate based on fit and complementarity. |

| MM/GBSA | -45.7 | More refined energy including solvation effects. |

| MM/PBSA | -38.2 | Alternative solvation model for binding energy. |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. By calculating these parameters for a proposed structure, they can be compared with experimental spectra to confirm the identity and purity of a synthesized compound. nih.gov

DFT methods are commonly used to calculate vibrational frequencies (Infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. epstem.net For IR spectra, calculations can predict the frequencies corresponding to specific bond stretches and bends, such as the N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, and the C-N stretches. researchgate.netmdpi.com For NMR, the chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy by considering the electronic environment of each atom in the optimized molecular geometry. kettering.edu

Table 5: Predicted Characteristic IR Vibrational Frequencies Frequencies are typically scaled to better match experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | ~3350 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Strong |

| C=C Aromatic Ring Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1100-1250 | Medium |

| C-Cl Stretch | 700-750 | Strong |

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS) Values are illustrative and depend on the theoretical level and solvent model used.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic (C-Cl) | ~7.4 | ~132 |

| Aromatic (other) | 7.1-7.3 | 127-130 |

| Benzyl CH₂ | ~3.6 | ~58 |

| Ethyl CH₂ (adjacent to N1) | ~2.7 | ~55 |

| Ethyl CH₂ (adjacent to N2) | ~2.9 | ~48 |

| N-Methyl CH₃ | ~2.3 | ~42 |

| N-H | Variable (2.0-4.0) | N/A |

Applications in Chemical Biology and Medicinal Chemistry Research

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine as a Protein Arginine Methyltransferase Inhibitor

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in cellular processes through the methylation of arginine residues on histone and non-histone proteins. The dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention. The N-benzyl-N-methylethane-1,2-diamine scaffold, present in the subject compound, has been identified as a promising pharmacophore for the inhibition of these enzymes.

Type I PRMTs, which include PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyze the formation of asymmetric dimethylarginine. The inhibitory mechanism of diamine and diamidine-containing compounds, which are structurally related to N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, often involves competition with the arginine substrate. The basic nitrogen centers of the diamine can mimic the guanidinium (B1211019) group of arginine, allowing the inhibitor to bind to the active site of the enzyme. This binding prevents the natural substrate from accessing the catalytic machinery, thereby inhibiting the methylation process. While the precise kinetics and binding mode for N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine have not been extensively detailed in publicly available literature, it is hypothesized to follow a similar competitive inhibition model.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For inhibitors based on the N-benzyl-N-methylethane-1,2-diamine scaffold, several structural features are critical for potent PRMT inhibition.

The N-benzyl group is a key component. The nature and position of substituents on the phenyl ring can significantly impact inhibitory potency and selectivity. In the case of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, the presence of a chlorine atom at the ortho (2-position) of the benzyl (B1604629) ring is a specific modification. SAR studies on related series of inhibitors have shown that the size, electronics, and position of such substituents can influence interactions with the substrate-binding pocket of the enzyme.

The N-methylethane-1,2-diamine core provides the necessary spacing and flexibility for the molecule to adopt an optimal conformation for binding to the enzyme's active site. The methyl group on one of the nitrogen atoms can affect the compound's basicity and steric profile, which in turn can modulate its binding affinity.

| Moiety | Structural Feature | Implication for Inhibitory Potency |

| Benzyl Ring | 2-chloro substitution | Influences steric and electronic interactions within the enzyme's active site. |

| Ethylenediamine (B42938) Linker | Provides optimal distance between the benzyl and amino groups. | Crucial for correct positioning within the binding pocket. |

| N-Methyl Group | Modifies basicity and steric hindrance. | Can fine-tune binding affinity and selectivity. |

| Primary Amine | Mimics the guanidinium group of arginine. | Essential for competitive inhibition. |

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine as a Building Block for Biologically Active Molecules

Beyond its potential as a direct inhibitor, N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine serves as a valuable scaffold for the synthesis of more complex and potent biologically active molecules. Its bifunctional nature, with a secondary and a primary amine, allows for selective chemical modifications to explore a wider chemical space.

The primary amine of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is a key handle for synthetic elaboration. It can be readily reacted with a variety of electrophiles to introduce new pharmacophoric elements. For instance, acylation or sulfonylation of the primary amine can lead to the generation of amide or sulfonamide derivatives. Furthermore, reductive amination with aldehydes or ketones can introduce additional substituted alkyl groups. These modifications can be used to probe interactions with different regions of the target enzyme's active site or to improve the pharmacokinetic properties of the resulting compounds.

A common synthetic route to produce analogues of this compound involves the reductive amination of 2-chlorobenzaldehyde (B119727) with N-methylethane-1,2-diamine. This straightforward and high-yielding reaction allows for the facile generation of a diverse library of analogues by varying the starting aldehyde.

Chemical probes are essential tools for studying the function of biological targets in their native environment. Derivatives of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes can be used in a variety of applications, including:

Target identification and validation: To confirm the direct binding of the inhibitor to its intended target.

Cellular imaging: To visualize the subcellular localization of the target protein.

Affinity chromatography: To purify the target protein from complex biological mixtures.

The development of such probes from the N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine scaffold would be a valuable contribution to the study of PRMTs and other potential biological targets.

Investigation of Interactions with Biological Targets

The biological activity of a compound is a direct consequence of its interactions with specific molecular targets within the cell. For N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, while PRMTs are a primary focus, its structural motifs suggest the potential for interactions with other biological targets as well. The N-benzyl and ethylenediamine moieties are present in a variety of biologically active compounds.

Computational methods, such as molecular docking, can be employed to predict the binding mode and affinity of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine and its derivatives with the three-dimensional structures of potential biological targets. These in silico studies can guide the design of new analogues with improved potency and selectivity.

Experimental validation of these interactions is crucial and can be achieved through a variety of biophysical and biochemical assays, including:

Enzyme inhibition assays: To quantify the inhibitory potency against a panel of enzymes.

Isothermal titration calorimetry (ITC): To measure the thermodynamic parameters of binding.

Surface plasmon resonance (SPR): To study the kinetics of binding in real-time.

X-ray crystallography: To determine the precise binding mode at the atomic level.

Through a combination of computational and experimental approaches, a comprehensive understanding of the biological targets of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine can be achieved, paving the way for its further development in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about neighboring protons. For N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, the predicted signals include a multiplet for the four aromatic protons on the chlorobenzyl ring, a singlet for the benzylic methylene (B1212753) (CH₂) protons, two triplets for the adjacent methylene groups of the ethylenediamine (B42938) backbone, a singlet for the N-methyl (CH₃) protons, and a broad singlet for the primary amine (-NH₂) protons, which may exchange with solvent.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would correspond to the carbons of the 2-chlorobenzyl group, the benzylic methylene carbon, the two distinct methylene carbons of the ethane-1,2-diamine backbone, and the N-methyl carbon. researchgate.net The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Aromatic CH | ~7.2-7.5 | ~127-135 | Multiplet |

| Aromatic C-Cl | N/A | ~133-136 | Singlet |

| Aromatic C-CH₂ | N/A | ~137-140 | Singlet |

| Benzyl (B1604629) CH₂ | ~3.6 | ~58-62 | Singlet |

| N-CH₂ (ethylene) | ~2.7-2.9 | ~52-56 | Triplet |

| H₂N-CH₂ (ethylene) | ~2.5-2.7 | ~40-44 | Triplet |

| N-CH₃ | ~2.3 | ~42-45 | Singlet |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would be used to confirm the connectivity of the ethylenediamine backbone. A cross-peak between the signals at ~2.7-2.9 ppm and ~2.5-2.7 ppm would definitively establish that these two methylene groups are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. scielo.br It would be used to unambiguously assign each carbon signal in the ¹³C spectrum to its corresponding proton signal from the ¹H spectrum (e.g., linking the benzylic proton singlet at ~3.6 ppm to the carbon signal at ~58-62 ppm).

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule.

To perform this analysis, a high-quality single crystal of the compound or a suitable derivative must first be grown. Often, amines like N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine are crystallized as their hydrochloride salts or as coordination complexes with metal ions to improve crystal quality. researchgate.netnih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. The analysis yields precise data on intramolecular dimensions and intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.govmdpi.com This technique provides irrefutable proof of the compound's constitution and stereochemistry. nih.gov

Table 2: Representative Data Obtained from a Single Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic, etc. mdpi.com |

| Space Group | A mathematical description of the symmetry of the unit cell. | P-1, P2₁/c, etc. mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-N, C-C, C-Cl). | Ångströms (Å) |

| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C). | Degrees (°) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, the mass spectrum would show a molecular ion peak (M⁺) that confirms the compound's molecular weight. The most characteristic fragmentation pathway for this molecule is expected to be benzylic cleavage—the breaking of the bond between the benzylic carbon and the nitrogen atom. This cleavage results in the formation of a stable 2-chlorobenzyl cation, which would produce a prominent peak at m/z 125. Another common fragmentation for amines is alpha-cleavage, where the C-C bond adjacent to a nitrogen atom breaks. This could lead to the loss of fragments from the ethylenediamine chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198/200 | [C₁₀H₁₅ClN₂]⁺ | Molecular Ion (M⁺) (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage (loss of •CH₂N(CH₃)CH₂CH₂NH₂) |

| 73 | [CH₃N(CH₂)CH₂NH₂]⁺ | Cleavage of benzyl-N bond with charge retention on the diamine fragment |

| 58 | [CH₃NCH₂CH₂]⁺ | Alpha-cleavage and subsequent rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. nih.gov

The IR spectrum of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine would display several characteristic absorption bands. The N-H bonds of the primary amine would produce stretching vibrations in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Other key absorptions include C-N stretching and the characteristic bands for a substituted benzene (B151609) ring.

Table 4: Characteristic IR Absorption Bands for N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3010-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| 1575-1600 | C=C Stretch | Aromatic Ring |

| 1450-1495 | C=C Stretch | Aromatic Ring |

| 1030-1250 | C-N Stretch | Amine |

| 740-780 | C-H Bend (out-of-plane) | ortho-Disubstituted Benzene |

Future Research Directions and Emerging Paradigms

Integration of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine into Advanced Materials Science

The bifunctional nature of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, possessing two amine groups, makes it a prime candidate for integration into various advanced materials. Future research could focus on its role as a monomer, cross-linking agent, or functional additive to create materials with tailored properties.

Polymers and Composites: Diamines are fundamental building blocks in polymer chemistry. nih.gov N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine could serve as a monomer in the synthesis of polyamides and polyimides. The incorporation of the 2-chlorobenzyl group is anticipated to influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, its application as a curing agent for epoxy resins is a viable area of investigation. chemrxiv.orgbldpharm.com The reaction of its amine groups with epoxy functionalities would lead to the formation of a cross-linked polymer network. The specific structure of this diamine could result in cured epoxy systems with enhanced toughness and chemical resistance.

Stimuli-Responsive Materials: The presence of tertiary and secondary amine groups, along with the aromatic ring, could be exploited in the development of stimuli-responsive or "smart" materials. nih.govmdpi.com These materials can change their properties in response to external stimuli such as pH, temperature, or light. For instance, polymers incorporating this diamine might exhibit pH-responsive swelling or solubility due to the protonation/deprotonation of the amine functionalities.

Metal-Organic Frameworks (MOFs): The chelating nature of the diamine moiety makes N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine a potential organic linker for the synthesis of metal-organic frameworks (MOFs). fishersci.combiosynth.com By coordinating with metal ions, it could form porous crystalline structures with applications in gas storage, separation, and catalysis. The 2-chlorobenzyl group would project into the pores of the MOF, influencing the framework's selectivity and catalytic activity.

Development of Next-Generation Catalysts Based on N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine Ligands

N-substituted ethylenediamines are well-established ligands in coordination chemistry, forming stable complexes with a variety of transition metals that can act as catalysts. mdpi.com The unique electronic and steric environment provided by the N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine ligand could lead to the development of novel, highly efficient, and selective catalysts.

Asymmetric Catalysis: Chiral diamines are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. rsc.orgua.esnih.gov While N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is achiral, its derivatives with chiral centers could be synthesized. Metal complexes of such chiral ligands could be investigated for their efficacy in asymmetric reactions like hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric bulk of the 2-chlorobenzyl group could play a critical role in inducing high levels of enantioselectivity.

Oxidation and Reduction Catalysis: Metal complexes containing diamine ligands are known to catalyze a range of oxidation and reduction reactions. Future studies could explore the catalytic activity of transition metal complexes of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine in reactions such as the oxidation of alcohols or the reduction of ketones and imines. The electronic effect of the chlorine atom on the benzyl (B1604629) group could modulate the redox potential of the metal center, thereby influencing the catalytic efficiency.

Polymerization Catalysis: Neutral salicylaldiminato Ni(II) complexes with diamine ligands have been shown to be active catalysts for olefin polymerization. researchgate.net The coordination of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine to metal centers like nickel or palladium could yield catalysts for the polymerization of ethylene (B1197577) and other olefins, potentially leading to polymers with novel microstructures and properties.

Computational Design and Optimization of Diamine Derivatives for Specific Applications

Computational chemistry offers powerful tools for the rational design and optimization of molecules for specific purposes, thereby reducing the need for extensive trial-and-error experimentation. nih.govnih.gov In silico methods can be employed to predict the properties and reactivity of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine derivatives with their performance in specific applications, such as catalytic activity or material properties. nih.govresearchgate.netredalyc.org By identifying key molecular descriptors that influence the desired outcome, these models can guide the synthesis of new derivatives with enhanced performance. For example, the electronic and steric parameters of substituents on the benzyl ring could be varied to optimize catalytic selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of systems containing N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine. nih.gov For instance, simulations of a polymer incorporating this diamine could reveal information about chain packing, free volume, and mechanical strength. In the context of catalysis, MD simulations could be used to study the interaction of a catalyst-substrate complex, elucidating the mechanism and factors controlling stereoselectivity.

In Silico Design of Novel Catalysts and Materials: By combining quantum mechanical calculations (like Density Functional Theory, DFT) and molecular modeling, it is possible to design novel catalysts and materials based on the N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine scaffold. peerscientist.comresearchgate.netmdpi.comnih.gov For example, DFT calculations could be used to predict the electronic structure and reactivity of different metal complexes, allowing for the in silico screening of potential catalysts. Similarly, computational methods can aid in the design of MOFs with desired pore sizes and functionalities for specific separation or storage applications.

Q & A

Q. What experimental adjustments improve low yields in large-scale syntheses?

- Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions.

- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps. A patent example achieved >85% yield by optimizing catalyst loading and H2 pressure .

Applications in Drug Development

Q. How can the compound’s bioactivity be evaluated against antiproliferative or antiplasmodial targets?

- Answer :

- In Vitro Assays : Test against Plasmodium falciparum (antiplasmodial) or cancer cell lines (e.g., MCF-7) via MTT assays. Chloroquine-derived diamines showed IC50 values <1 µM, suggesting structure-activity relationships (SAR) for optimization .

- Molecular Docking : Model interactions with target proteins (e.g., PfATP4 for antimalarials) to guide functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.